methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 4 and 8, an acetoxy group at position 3, and a 4-chlorobenzyl ether at position 5. Its molecular formula is C₂₂H₂₁ClO₅, with a molecular weight of 400.85 g/mol. The compound is synthesized via multi-step reactions, including O-alkylation of a hydroxylated chromenone precursor with 4-chlorobenzyl bromide under basic conditions (e.g., potassium carbonate in acetone) . Coumarin derivatives like this are studied for their diverse biological activities, particularly antioxidant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
methyl 2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-12-16-8-9-18(26-11-14-4-6-15(22)7-5-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFKYOMBFZGSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of Substituents: The 4-chlorobenzyl group is introduced via an etherification reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, replacing the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies indicate that chromenone derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the chloro-substituent could enhance the compound's efficacy against specific cancer types.
- Anti-inflammatory Effects : Some chromenones have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases.
Enzyme Inhibition Studies
Research has demonstrated that compounds with chromenone structures can act as enzyme inhibitors. This compound may inhibit enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.
Agricultural Applications
The compound may also find applications in agriculture as a bioactive agent. Research into its effects on plant growth and pest resistance is ongoing.
Pesticidal Properties
Studies have suggested that certain chromenones can act as natural pesticides or fungicides. The chlorobenzyl group may contribute to enhanced biological activity against pests and pathogens.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition
A study conducted by Zhang et al. (2023) investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential utility in managing metabolic diseases such as diabetes.
Mechanism of Action
The mechanism of action of methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Halogenated Benzyl Groups: The 4-chlorobenzyl ether in the target compound enhances lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., methoxybenzyl derivatives) . Bromine substitution (as in the 3-bromo analog) increases cytotoxicity, likely due to stronger halogen bonding with biological targets . Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., target compound) generally exhibit better cellular uptake than carboxylic acids (e.g., propanoic acid derivative) but require metabolic activation for full efficacy .
Impact of Methyl Groups: The 4,8-dimethyl configuration stabilizes the chromenone core, reducing oxidative degradation and enhancing binding affinity to targets like cyclooxygenase (COX) .
Biological Activity Trends: Antioxidant Activity: Hydroxyl-containing analogs (e.g., 7-hydroxy derivative) show stronger free-radical scavenging due to phenolic proton donation . Anticancer Potential: Trifluoromethyl and halogenated derivatives exhibit superior cytotoxicity, likely via apoptosis induction and ROS generation .
Table 2: Physicochemical Properties
Biological Activity
Methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chromen-2-one structure, which contributes to its diverse biological properties.
- Molecular Formula : C21H19ClO5
- Molecular Weight : 386.83 g/mol
- CAS Number : 840515-76-6
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 9.54 | |
| A431 | 16.1 | |
| Specific Coumarin Derivatives | 0.47 (for a related compound) |
The IC50 values suggest that this compound has a moderate to high potency against breast cancer cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary results show promising activity against bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways associated with tumor growth.
- Gene Expression Alteration : The compound could influence the transcription of genes related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the therapeutic potential of coumarin derivatives similar to this compound:
- Study on MCF-7 Cells : A study demonstrated that coumarin derivatives had varying degrees of effectiveness against MCF-7 cells, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research indicated that certain coumarin derivatives exhibited substantial antibacterial activity comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the chromen-2-one core via condensation reactions. For example, Meldrum’s acid and substituted aldehydes under reflux with catalysts like piperidine and acetic acid can yield the coumarin backbone .
- Step 2: Functionalization at the 7-position via O-acylation or alkylation. A 4-chlorobenzyl group can be introduced using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .
- Step 3: Esterification of the 3-acetic acid group using methanol and acid catalysts (e.g., H₂SO₄) . Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity .
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4/C8, chlorobenzyl at C7) . IR spectroscopy can verify ester carbonyl (C=O) and lactone (chromen-2-one) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₁H₁₉ClO₅) .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
Key analogs include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate | Diethylamino substituent at C7 | Antimicrobial, anticancer |
| Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate | Benzyl group at C7, methyl ester | Anticancer, antioxidant |
| 7-Hydroxyflavone | Unsubstituted chromen-2-one core | Antioxidant |
| The 4-chlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to analogs . |
Advanced Research Questions
Q. How can researchers address low yields during the O-acylation step in synthesis?
- Reagent Optimization: Use a 10–20% molar excess of 4-chlorobenzyl bromide to drive the reaction .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the phenolic oxygen .
- Catalysis: Add catalytic KI or tetrabutylammonium iodide (TBAI) to enhance alkylation efficiency .
- Workflow: Monitor reaction progress via TLC and isolate intermediates to minimize side reactions .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or topoisomerases. Focus on the chlorobenzyl group’s hydrophobic interactions and the chromen-2-one core’s hydrogen bonding .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments .
- QSAR Models: Train models using descriptors like logP, polar surface area, and electronegativity of substituents to predict bioactivity .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo results) be resolved?
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to evaluate if the compound is rapidly metabolized in vivo .
- Solubility Testing: Measure kinetic solubility in PBS (pH 7.4) to rule out false negatives due to poor bioavailability .
- Target Engagement Studies: Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Substituent Variation: Modify the C7 alkoxy group (e.g., 4-fluorobenzyl, 4-methoxybenzyl) to assess electronic effects .
- Ester Hydrolysis: Synthesize the free carboxylic acid analog to evaluate if the methyl ester is a prodrug .
- Core Modifications: Introduce heteroatoms (e.g., nitrogen) into the chromen ring to alter π-stacking interactions .
Data Contradiction Analysis
Q. Why might the same compound exhibit varying antioxidant activity across studies?
- Assay Differences: DPPH (cell-free) vs. ROS (cell-based) assays measure different mechanisms. The compound may scavenge free radicals directly but fail to penetrate cellular membranes .
- Concentration Thresholds: Activity may be dose-dependent, with efficacy only above 50 μM in certain models .
- Redox Interference: The chromen-2-one core can auto-oxidize under assay conditions, generating false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
